molecular formula C16H19N3O B2729120 4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide CAS No. 1396783-19-9

4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide

Cat. No.: B2729120
CAS No.: 1396783-19-9
M. Wt: 269.348
InChI Key: NDNWEDFZYWDAED-UHFFFAOYSA-N
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Description

4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide is a synthetic benzamide derivative designed for advanced chemical and pharmaceutical research. This compound features a benzamide core substituted with a cyano group at the para-position, linked to a diethylamino-butynyl side chain. This specific molecular architecture, incorporating a rigid alkyne spacer and a tertiary amine, is frequently explored in medicinal chemistry for its potential to interact with various biological targets . The compound's structural framework is closely related to other investigated benzamides. For instance, molecules sharing the N-(4-(dialkylamino)but-2-yn-1-yl)benzamide scaffold have been synthesized and studied as building blocks for novel therapeutics . More specifically, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been identified as a novel class of microRNA-21 inhibitors, demonstrating the therapeutic relevance of this chemical class in oncology research . These inhibitors have been shown to exhibit a time- and concentration-dependent suppression of oncogenic miRNA-21, leading to increased apoptosis, reduced proliferation, and upregulation of the tumor suppressor protein PDCD4 in human cancer cell lines without affecting the universal miRNA biosynthesis pathway . Furthermore, substituted benzamide derivatives have been patented for their use as vasopressin antagonists, indicating potential applications in treating conditions like hyponatremia, heart failure, and renal insufficiency . Other benzamide-based compounds have been designed as hypoxia-inducible factor (HIF) inhibitors, relevant for renal carcinoma research . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-cyano-N-[4-(diethylamino)but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-3-19(4-2)12-6-5-11-18-16(20)15-9-7-14(13-17)8-10-15/h7-10H,3-4,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNWEDFZYWDAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNC(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a diethylamine under suitable conditions to form the but-2-yn-1-yl intermediate.

    Coupling with benzamide: The but-2-yn-1-yl intermediate is then coupled with a benzamide derivative in the presence of a suitable catalyst to form the final product, 4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the diethylamino or cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced products with modified functional groups.

Scientific Research Applications

4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name/ID Structural Features Yield (%) Melting Point (°C) Biological Activity/Applications
User’s Compound 4-cyano benzamide + diethylamino butynyl linker N/A N/A Not explicitly reported in evidence
PB5 () 4-cyano benzamide + benzoimidazolyl-phenyl linker 68 203 Material science applications (inferred)
2d () Diethylamino ethyl ester + phenylpropionamide 53 N/R Trypanothione reductase inhibition
3c () Diethylamino ethyl amide + 4-bromophenyl 32 N/R Trypanothione reductase inhibition
ECHEMI-307514-13-2 () 4-cyano benzamide + thiadiazole sulfonamide N/R N/R Potential enzyme inhibition (speculative)

Key Observations :

Structural Variations: The user’s compound and PB5 () share the 4-cyano benzamide core but differ in linker chemistry. PB5 uses a benzoimidazolyl-phenyl group, which may enhance aromatic stacking interactions, whereas the user’s compound employs a diethylamino butynyl linker, offering conformational flexibility and basicity .

Synthetic Efficiency :

  • PB5 (68% yield) outperforms most analogs in (e.g., 32–53% yields), suggesting optimized reaction conditions for benzamide derivatives with rigid aromatic linkers. The user’s compound, if synthesized similarly, may require tailored protocols due to its alkyne functionality .

Physicochemical Properties: The diethylamino group in the user’s compound and derivatives likely enhances solubility in aqueous environments, critical for bioavailability. The cyano group in the user’s compound and PB5 may increase dipole moments, affecting crystal packing (evidenced by PB5’s high melting point of 203°C) .

Biological Implications: highlights diethylamino-containing compounds (e.g., 2d, 3c) as inhibitors of trypanothione reductase, a target for anti-leishmaniasis drugs. The user’s compound’s diethylamino group and flexible linker may position it for similar applications, though the cyano substituent could alter target specificity . The thiadiazole sulfonamide in ECHEMI-307514-13-2 () introduces sulfur-based electronegativity, which might enhance enzyme inhibition compared to the user’s compound’s alkyne linker .

Biological Activity

4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-cyano-N-[4-(diethylamino)but-2-ynyl]benzamide. Its structure features a cyano group, a diethylamino moiety, and a benzamide framework, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC16H19N3O
Molecular Weight269.34 g/mol
LogP2.56
SolubilitySoluble in DMSO and ethanol

Synthesis

The synthesis of 4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide typically involves the formation of a but-2-yn-1-yl intermediate followed by coupling with a benzamide derivative. The process can be optimized for yield and purity through various catalytic systems and reaction conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Properties
Studies have shown that derivatives of benzamide compounds often exhibit anticancer activity. The mechanism is believed to involve the inhibition of specific enzymes or pathways related to cancer cell proliferation. For instance, compounds similar to 4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide have been tested against various cancer cell lines, showing promising results in reducing cell viability .

2. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. For example, it has been suggested that such compounds can inhibit kinases involved in cancer progression .

The exact mechanism of action for 4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide remains to be fully elucidated; however, it likely involves binding to target proteins or enzymes, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting cell growth and apoptosis.

Case Study 1: Anticancer Activity

A study conducted on the effects of benzamide derivatives on HeLa cells demonstrated that compounds with similar structures induced apoptosis through the activation of caspase pathways. The study highlighted that modifications in the amino substituents significantly influenced the potency of these compounds against cancer cells .

Case Study 2: Enzyme Interaction

Research focusing on enzyme inhibition revealed that certain benzamide derivatives could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's structure allows it to fit into the active site of these enzymes, blocking their function and leading to cell cycle arrest .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
4-cyano-N-(4-(dimethylamino)but-2-yn-1-yl)benzamideModerate anticancer activityCDK inhibition
4-cyano-N-(4-(morpholino)but-2-yn-1-yl)benzamideHigh anticancer activityApoptosis induction

The comparative analysis shows that while similar compounds exhibit biological activities, variations in substituents like diethylamine versus dimethylamine can significantly affect their efficacy.

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